Cas no 2172312-71-7 (2-ethyl-2-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}butanoic acid)

2-Ethyl-2-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}butanoic acid is a specialized Fmoc-protected amino acid derivative, designed for peptide synthesis applications. Its branched aliphatic structure enhances steric hindrance, making it valuable for introducing conformational constraints in peptide chains. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing selective deprotection under mild basic conditions. This compound is particularly useful in constructing complex peptidomimetics or stabilizing secondary structures due to its hydrophobic side chains. High purity and precise functionalization make it suitable for research in medicinal chemistry and bioconjugation. Proper handling under inert conditions is recommended to preserve reactivity.
2-ethyl-2-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}butanoic acid structure
2172312-71-7 structure
Product name:2-ethyl-2-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}butanoic acid
CAS No:2172312-71-7
MF:C28H36N2O5
Molecular Weight:480.595848083496
CID:6084861
PubChem ID:165745626

2-ethyl-2-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-ethyl-2-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}butanoic acid
    • EN300-1484445
    • 2172312-71-7
    • 2-ethyl-2-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}butanoic acid
    • インチ: 1S/C28H36N2O5/c1-5-27(6-2,25(32)33)18-29-24(31)28(7-3,8-4)30-26(34)35-17-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23H,5-8,17-18H2,1-4H3,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: NABFKKCGKMNIPN-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCC(C(=O)O)(CC)CC)=O)(CC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 480.26242225g/mol
  • 同位素质量: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 724
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 5.2

2-ethyl-2-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1484445-0.25g
2-ethyl-2-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}butanoic acid
2172312-71-7
0.25g
$3099.0 2023-06-06
Enamine
EN300-1484445-5000mg
2-ethyl-2-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}butanoic acid
2172312-71-7
5000mg
$9769.0 2023-09-28
Enamine
EN300-1484445-100mg
2-ethyl-2-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}butanoic acid
2172312-71-7
100mg
$2963.0 2023-09-28
Enamine
EN300-1484445-250mg
2-ethyl-2-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}butanoic acid
2172312-71-7
250mg
$3099.0 2023-09-28
Enamine
EN300-1484445-0.05g
2-ethyl-2-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}butanoic acid
2172312-71-7
0.05g
$2829.0 2023-06-06
Enamine
EN300-1484445-5.0g
2-ethyl-2-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}butanoic acid
2172312-71-7
5g
$9769.0 2023-06-06
Enamine
EN300-1484445-0.5g
2-ethyl-2-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}butanoic acid
2172312-71-7
0.5g
$3233.0 2023-06-06
Enamine
EN300-1484445-50mg
2-ethyl-2-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}butanoic acid
2172312-71-7
50mg
$2829.0 2023-09-28
Enamine
EN300-1484445-500mg
2-ethyl-2-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}butanoic acid
2172312-71-7
500mg
$3233.0 2023-09-28
Enamine
EN300-1484445-1.0g
2-ethyl-2-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}butanoic acid
2172312-71-7
1g
$3368.0 2023-06-06

2-ethyl-2-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}butanoic acid 関連文献

2-ethyl-2-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}butanoic acidに関する追加情報

Compound CAS No. 2172312-71-7: 2-Ethyl-2-{2-Ethyl-2-{[(9H-Fluoren-9-Yl)methoxycarbonyl]Amino}Butanamidomethyl}Butanoic Acid

The compound with CAS No. 2172312-71-7, named 2-Ethyl-2-{2-Ethyl-2-{[(9H-Fluoren-9-Yl)methoxycarbonyl]Amino}Butanamidomethyl}Butanoic Acid, is a complex organic molecule with significant potential in the fields of drug discovery and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in peptide synthesis and its potential applications in targeted drug delivery systems.

The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide chemistry. The Fmoc group plays a critical role in controlling the reactivity of amino groups during solid-phase peptide synthesis (SPPS). The Fmoc moiety is attached to an ethyl-substituted butanamide backbone, which further enhances the stability and solubility of the compound. This structural design makes it an ideal candidate for use in complex peptide assemblies and bioconjugate technologies.

Recent advancements in chemical synthesis have enabled the efficient production of this compound through multi-step reactions, including nucleophilic acyl substitutions and coupling reactions. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring its suitability for downstream applications. The compound's stability under various pH conditions and its resistance to enzymatic degradation are key factors that contribute to its potential in therapeutic applications.

In terms of biological activity, studies have demonstrated that this compound exhibits selective binding affinity towards certain receptors, making it a promising lead for drug development. Preclinical studies suggest that it may serve as a scaffold for designing novel bioactive molecules with enhanced pharmacokinetic properties. Furthermore, its ability to form stable complexes with metal ions has opened new avenues for its use in metalloenzyme mimics and catalytic systems.

The integration of this compound into advanced materials science has also been explored. Its rigid structure and ability to form self-assembled monolayers make it a valuable component in the development of nanomaterials and sensors. Recent research has focused on its application in creating stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations.

Looking ahead, the continued exploration of this compound's properties will undoubtedly unlock new possibilities across multiple disciplines. Its role as a versatile building block in organic synthesis positions it as a key player in the advancement of modern chemistry and biotechnology.

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